Angelicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Very slightly soluble in water (20 mg/L)

Soluble in methanol and ethanol

Synonyms

Canonical SMILES

Anti-Cancer Properties

Studies have shown that angelicin exhibits anti-cancer properties against various cancer cell lines. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways []. Additionally, angelicin exhibits a higher degree of tubulin polymerization inhibition compared to psoralen, another furanocoumarin, potentially disrupting cell division and proliferation [].

Bone Remodeling and Regeneration

Angelicin shows promise in promoting bone formation and regeneration. Research indicates that it stimulates the activity of osteoblasts, cells responsible for bone formation, and increases the expression of osteogenic markers, suggesting its potential application in treating conditions like osteoporosis []. Additionally, angelicin demonstrates pro-chondrogenic effects, potentially aiding in cartilage repair [].

Anti-Inflammatory Activity

Angelicin exhibits anti-inflammatory properties, potentially offering benefits for various inflammatory diseases. Studies suggest it can suppress the expression and release of pro-inflammatory cytokines, molecules that contribute to inflammation, in various cell types []. This activity suggests its potential application in treating inflammatory conditions like arthritis and neurodegenerative diseases [].

Other Potential Applications

Angelicin's diverse bioactivities extend beyond the aforementioned areas. Research suggests potential applications in:

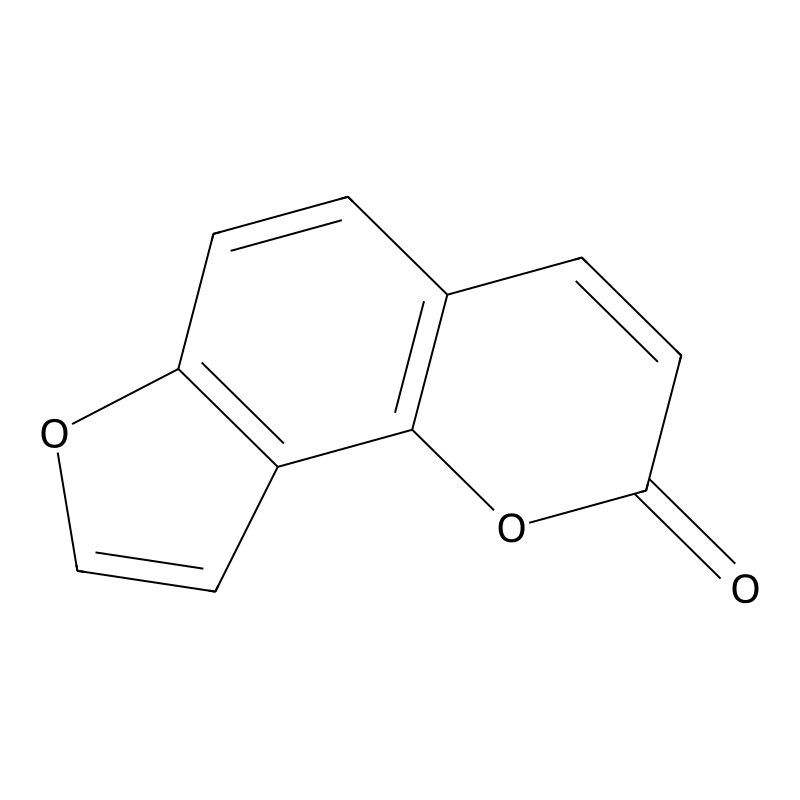

Angelicin, chemically known as 2H-furo[2,3-h]chromene-2-one, is a naturally occurring organic compound classified as an angular furanocoumarin. It is primarily found in plants belonging to the Apiaceae and Fabaceae families, such as Bituminaria bituminosa and Psoralea grandulosa. Structurally, angelicin consists of a fused benzopyranone and furan moiety, which contributes to its unique properties. The compound exhibits a skin permeability coefficient (Log Kp) of -2.46 and shows maximum absorption at 300 nm .

- Antimicrobial activity: Studies indicate angelicin's antibacterial effects against both Gram-positive and Gram-negative bacteria [].

- Anticancer properties: Angelicin's ability to induce cell death (apoptosis) in cancer cells is being explored [].

- Anti-inflammatory effects: Research suggests angelicin might possess anti-inflammatory properties [].

Additionally, angelicin can react with unsaturated fatty acids through both aerobic and anaerobic pathways. Aerobic reactions lead to lipid peroxidation, while anaerobic conditions facilitate the conjugation of angelicin with fatty acid chains such as linolenic acid .

Angelicin exhibits a wide range of biological activities. It has demonstrated anti-cancer properties across multiple cell lines by triggering both intrinsic and extrinsic apoptotic pathways . The compound also shows significant effects on osteogenesis and chondrogenesis, enhancing the expression of pro-osteogenic markers and activating pathways such as TGF-β/BMP and Wnt/β-catenin . Furthermore, angelicin has been reported to possess antiviral effects against viruses like murine herpesvirus-68, inhibiting viral replication and gene expression .

In terms of safety profile, studies indicate that angelicin can induce toxic reactions in animal models at higher doses, suggesting careful consideration in therapeutic applications .

Angelicin's unique properties lend it to various applications:

- Natural Pesticide: Due to its phototoxic properties, angelicin is utilized as a natural pesticide.

- Disinfectant: Its antimicrobial activity also makes it suitable for use in disinfectants.

- Pharmaceuticals: Owing to its biological activities, particularly anti-cancer and antiviral properties, angelicin is being explored for potential therapeutic applications .

Interaction studies reveal that angelicin binds effectively with several biological targets:

- Estrogen Receptor Alpha (ERα): Binding energy of -12.01 kcal/mol indicates strong interaction.

- Progesterone Receptor (PR): Binding energy of -11.63 kcal/mol.

- Epidermal Growth Factor Receptor (EGFR): Binding energy of -12.60 kcal/mol.

- Mammalian Target of Rapamycin (mTOR): Binding energy of -13.64 kcal/mol.

These interactions suggest that angelicin may modulate various signaling pathways involved in cancer progression and other diseases .

Angelicin shares structural similarities with other furanocoumarins but exhibits unique characteristics:

| Compound | Structure Type | Phototoxicity | Biological Activity |

|---|---|---|---|

| Angelicin | Angular Furanocoumarin | Lower | Anti-cancer, antiviral |

| Psoralen | Linear Furanocoumarin | Higher | Anti-cancer, phototherapy |

| Bergapten | Linear Furanocoumarin | Moderate | Antimicrobial |

| Xanthotoxin | Linear Furanocoumarin | Higher | Antimicrobial |

Angelicin's lower phototoxicity compared to psoralen makes it a safer alternative for therapeutic uses while retaining significant biological activity .

Molecular Composition and Formula (C11H6O3)

Angelicin is a naturally occurring organic compound with the molecular formula C11H6O3 and a molecular weight of 186.16 grams per mole [1] [2] [3]. The compound belongs to the family of angular furanocoumarins, representing the parent compound in this important class of heterocyclic molecules [1] [4]. The molecular structure consists of eleven carbon atoms, six hydrogen atoms, and three oxygen atoms arranged in a specific tricyclic configuration that defines its unique chemical and physical properties [2] [3] [6].

The compound is registered under the Chemical Abstracts Service number 523-50-2 and is known by the International Union of Pure and Applied Chemistry name 2H-furo[2,3-h]chromen-2-one [2] [3] [4]. Alternative nomenclature includes isopsoralen, reflecting its structural relationship to the linear furanocoumarin psoralen [4] [6] [8].

Structural Characterization as Angular Furanocoumarin

Angelicin is distinguished from linear furanocoumarins by its angular structural arrangement, where the furan ring is fused to the coumarin backbone in a specific geometric configuration [1] [18] [19]. This angular fusion pattern differentiates it from linear furanocoumarins such as psoralen, which exhibit a linear arrangement of the fused ring systems [18] [21]. The angular configuration is characterized by the furan ring being attached at the 7,8-position of the benzopyranone core structure [1] [4].

The structural distinction between angular and linear furanocoumarins has significant implications for their chemical reactivity and biological properties [7] [18]. Angular furanocoumarins like angelicin can only form monofunctional adducts with deoxyribonucleic acid when activated by ultraviolet radiation, unlike their linear counterparts which can form both monofunctional adducts and interstrand cross-links [7] [9]. This fundamental structural difference stems from the steric constraints imposed by the angular arrangement of the fused ring system [7] [18].

Benzapyra-2-one Fusion with Furan Moiety

The core structure of angelicin can be conceptualized as a benzapyra-2-one system fused with a furan moiety in the 7,8-position [1] [16]. This fusion creates a rigid, planar tricyclic system that contributes to the compound's characteristic spectroscopic and physical properties [6] [7]. The benzopyranone portion provides the lactone functionality essential for the compound's chemical behavior, while the furan ring contributes to its photochemical activity [16] [17].

The fusion pattern in angelicin represents a specific example of coumarin-furan ring fusion, where the furan ring is integrated into the coumarin framework through shared carbon-carbon bonds [16] [17]. This structural arrangement results in an extended conjugated system that influences the compound's absorption characteristics and chemical reactivity [10] [16]. The planar nature of the fused ring system facilitates intercalation with aromatic biomolecules and contributes to the compound's photosensitizing properties [7] [19].

Spectroscopic Properties

UV-Visible Absorption Characteristics (λmax 300 nm)

Angelicin exhibits characteristic ultraviolet-visible absorption properties that are diagnostic for angular furanocoumarins [1] [13] [14]. The compound shows maximum absorption at 300 nanometers, which represents the primary absorption band in the ultraviolet region [1] [14]. Additional significant absorption maxima occur at 247-248 nanometers and 297-299 nanometers, creating a characteristic multi-peak absorption profile [13] [14].

The absorption characteristics of angelicin are consistent with the extended conjugated system present in the fused tricyclic structure [13] [14]. These absorption properties are utilized for analytical identification and quantification of the compound in various matrices [24] [25] [26]. The strong absorption in the ultraviolet region contributes to the compound's photochemical activity and its utility in photobiological applications [7] [11].

NMR Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information about angelicin, revealing the presence of six aromatic protons distributed across the fused ring system [13] [10]. The proton nuclear magnetic resonance spectrum shows characteristic signals that are consistent with the angular furanocoumarin structure [10] [13]. The carbon-13 nuclear magnetic resonance spectrum displays eleven distinct carbon resonances, corresponding to the eleven carbon atoms present in the molecular structure [6] [10].

Specific nuclear magnetic resonance chemical shift assignments have been reported for angelicin, with the furan protons appearing in characteristic positions that distinguish them from coumarin protons [10] [13]. The spectroscopic data support the structural assignment and provide definitive identification of the compound [10] [13]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, heteronuclear multiple quantum coherence, and heteronuclear multiple bond correlation have been employed to confirm structural assignments [10] [27].

Mass Spectrometric Analysis

Mass spectrometric analysis of angelicin reveals a molecular ion peak at mass-to-charge ratio 186, corresponding to the molecular weight of the compound [2] [10] [25]. Electron ionization mass spectrometry provides characteristic fragmentation patterns that are useful for compound identification and structural elucidation [10] [30]. High-resolution mass spectrometry confirms the exact mass and molecular formula of angelicin [10] [25].

The mass spectrometric behavior of angelicin is consistent with typical furanocoumarin fragmentation patterns, involving loss of carbon monoxide and other characteristic fragments [10] [25]. These spectroscopic methods are routinely employed for the identification and quantification of angelicin in natural product extracts and pharmaceutical preparations [24] [25] [26].

Infrared Spectral Features

Infrared spectroscopy of angelicin reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule [12] [30]. The most prominent feature is the lactone carbonyl stretch occurring around 1728-1729 wavenumbers, which is characteristic of the α,β-unsaturated lactone present in the coumarin portion of the molecule [12] [30]. Additional bands associated with the furan ring appear in the fingerprint region, including vibrations at approximately 896, 874, and 823 wavenumbers [30].

The infrared spectrum also shows bands corresponding to aromatic carbon-carbon stretching vibrations at 1632, 1576, and 1465 wavenumbers, as well as carbon-oxygen stretching vibrations around 1139 wavenumbers [30]. These spectral features provide definitive identification of angelicin and distinguish it from related compounds [11] [30]. The infrared spectroscopic profile has been utilized in analytical methods for the identification of angelicin in complex mixtures [11] [24].

Physical Constants

Melting and Sublimation Properties (120°C at 0.13 Pa)

Angelicin exhibits well-defined thermal properties that are characteristic of crystalline furanocoumarin compounds [1] [13] [23]. The compound has a melting point range of 137-139 degrees Celsius, with slight variations reported depending on the purity and crystalline form [1] [13] [23]. Sublimation of angelicin occurs at 120 degrees Celsius under reduced pressure conditions of 0.13 pascals [1].

The sublimation properties of angelicin are particularly noteworthy, as the compound can transition directly from the solid to gas phase under appropriate temperature and pressure conditions [1] [13]. This characteristic has been utilized in purification procedures and analytical methods [13] [23]. The thermal stability of angelicin allows for various analytical and preparative techniques to be employed without significant decomposition [23].

Partition Coefficient (Log Kp -2.46)

The partition coefficient of angelicin, expressed as Log Kp, has been determined to be -2.46, indicating the compound's distribution behavior between aqueous and lipophilic phases [1]. This value reflects the relatively hydrophilic nature of angelicin compared to more lipophilic organic compounds [1] [5]. The partition coefficient is an important parameter for understanding the compound's bioavailability and membrane permeability characteristics [1].

Alternative measurements of lipophilicity have been reported, with one source indicating a Log P value of 2.08 for the octanol-water partition coefficient [5]. These measurements provide insight into the compound's solubility characteristics and its behavior in biological systems [1] [5]. The partition coefficient data is essential for understanding the pharmacokinetic properties of angelicin [1].

Solubility Parameters

Angelicin exhibits variable solubility characteristics depending on the solvent system employed [14] [15] [22]. The compound shows good solubility in organic solvents, with reported solubilities of approximately 5 milligrams per milliliter in dimethyl sulfoxide, 2 milligrams per milliliter in dimethyl formamide, and 1 milligram per milliliter in ethanol [14] [15]. The relative density of angelicin has been determined to be 1.389 grams per cubic centimeter [22].

Aqueous solubility of angelicin is limited, with the compound showing poor solubility in water-based systems [14] [15]. However, mixed solvent systems can improve solubility, with approximately 0.5 milligrams per milliliter achievable in a 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline [14] [15]. These solubility characteristics influence the analytical methods and formulation approaches used for angelicin [14] [15] [23].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 186.16 | g/mol | [1] [2] [3] |

| Melting Point | 137-139 | °C | [1] [13] [23] |

| Sublimation Temperature | 120 | °C | [1] |

| Sublimation Pressure | 0.13 | Pa | [1] |

| UV λmax (primary) | 300 | nm | [1] [14] |

| UV λmax (secondary) | 247-248 | nm | [13] [14] |

| Log Kp | -2.46 | - | [1] |

| Relative Density | 1.389 | g/cm³ | [22] |

| DMSO Solubility | 5 | mg/mL | [14] [15] |

| Ethanol Solubility | 1 | mg/mL | [14] [15] |

| Spectroscopic Method | Key Characteristics | Applications |

|---|---|---|

| UV-Visible Absorption | λmax: 300 nm (primary), 247-248 nm, 297-299 nm | Compound identification and purity assessment |

| Mass Spectrometry | Molecular ion peak at m/z 186 | Molecular weight confirmation and fragmentation pattern |

| Infrared Spectroscopy | Lactone C=O stretch ~1728 cm⁻¹, furan ring vibrations | Functional group identification |

| ¹H Nuclear Magnetic Resonance | 6 aromatic protons, characteristic furan and coumarin signals | Structural elucidation and purity analysis |

| ¹³C Nuclear Magnetic Resonance | 11 carbon resonances consistent with fused ring system | Complete structural confirmation |

The distribution of angelicin within the plant kingdom demonstrates clear phylogenetic patterns, with concentrated occurrence in select botanical families. Research indicates that angelicin is predominantly found in plants belonging to families that have evolved specialized metabolic pathways for furanocoumarin biosynthesis [1] [2].

Occurrence in Apiaceae Family

The Apiaceae family, commonly known as the carrot or umbellifer family, represents one of the most significant sources of angelicin in the plant kingdom [1] [2]. This family encompasses numerous genera that produce angelicin as part of their secondary metabolite profile. The genus Angelica serves as a primary representative, with approximately 90 to 110 species distributed throughout temperate regions of the Northern Hemisphere [3] [4]. Within this genus, Angelica archangelica has been extensively documented to contain angelicin in its roots and extracts [5]. Additionally, Angelica sinensis, widely utilized in traditional Chinese medicine, contains various furanocoumarin compounds, though angelicin is not among its primary bioactive constituents [6] [7].

The genus Heracleum within Apiaceae demonstrates particularly notable angelicin production. Heracleum sosnowskyi, commonly known as Sosnowsky's hogweed, exhibits remarkably high angelicin concentrations, with fruit coat content ranging from 11.8 to 29.0 milligrams per gram depending on geographical collection site [8]. This invasive species produces angelicin primarily in fruit coats, where concentrations exceed those found in seeds by more than double [8] [9]. The high angelicin content in H. sosnowskyi has been identified as a principal factor in its allelopathic properties and ecological invasiveness [8] [10].

Presence in Fabaceae Species

The Fabaceae family, also known as the legume family, represents another significant taxonomic group containing angelicin-producing species [1] [2]. Within this family, the genus Psoralea demonstrates substantial angelicin production, with Psoralea corylifolia seeds containing approximately 2.3 milligrams of angelicin per gram of plant material [11]. This species has been extensively studied for its furanocoumarin content and represents one of the most thoroughly documented angelicin sources within Fabaceae.

The genus Bituminaria within Fabaceae exhibits exceptional angelicin production capabilities. Bituminaria bituminosa shows remarkable variation between varieties, with var. bituminosa containing up to 7,302 parts per million of angelicin in aerial parts, while var. albomarginata contains 3,055 parts per million [12]. These concentrations represent some of the highest documented angelicin levels in the plant kingdom. Species within the related genus Cullen demonstrate lower but consistent angelicin production, with average concentrations of 1,155 parts per million across various species [12].

Major Plant Sources

Psoralea corylifolia

Psoralea corylifolia, commonly known as babchi or bakuchi, represents a primary source of angelicin within the Fabaceae family. Quantitative analysis of this species reveals seeds as the primary repository of angelicin, containing 2.3 milligrams per gram of plant material [11]. The angelicin content in P. corylifolia seeds demonstrates considerable variation, ranging from 2.2 to 9.2 milligrams per gram across different samples [13] [14]. This variation reflects genetic diversity, environmental conditions, and harvest timing influences on secondary metabolite production.

Commercial preparations derived from P. corylifolia show substantially lower angelicin concentrations, ranging from 0.6 to 5.3 milligrams per gram in concentrated products [14]. This reduction in angelicin content during processing reflects extraction inefficiencies and potential degradation during commercial preparation methods.

Bituminaria bituminosa

Bituminaria bituminosa emerges as one of the most prolific natural sources of angelicin documented in scientific literature. This Mediterranean legume demonstrates remarkable angelicin production capacity, with significant variation between botanical varieties [12]. The var. bituminosa produces exceptionally high angelicin concentrations of 7,302 parts per million in aerial parts, while var. albomarginata contains 3,055 parts per million [12]. These concentrations represent among the highest documented angelicin levels in natural plant sources.

Research on B. bituminosa cultivation reveals that angelicin production occurs throughout the plant, with aerial parts serving as primary accumulation sites [15]. In vitro culture studies demonstrate that angelicin production continues in laboratory-grown plantlets, indicating genetic rather than purely environmental control of biosynthesis [15]. The high angelicin content in B. bituminosa var. bituminosa has led to recommendations for its utilization as a source for pharmaceutical angelicin extraction [16].

Angelica Sinensis

Angelica sinensis, known as dong quai in traditional Chinese medicine, represents a complex case within angelicin-containing species. While belonging to the Apiaceae family and containing numerous bioactive compounds, angelicin is not among the primary constituents of this species [6] [7]. The main chemical constituents of A. sinensis roots include ferulic acid, Z-ligustilide, butylidenephthalide, and various polysaccharides [7]. Over 70 compounds have been isolated and identified from A. sinensis, but angelicin content remains relatively low compared to other furanocoumarin-producing species [6].

Phytochemical analysis reveals that A. sinensis contains predominantly phthalides and organic acids rather than significant furanocoumarin concentrations [17]. This distribution pattern distinguishes A. sinensis from other Apiaceae family members that produce substantial angelicin quantities.

Heracleum sosnowskyi

Heracleum sosnowskyi represents the most significant source of angelicin within the Apiaceae family, demonstrating exceptionally high production levels in specific plant tissues [8]. Fruit coats of this species contain angelicin concentrations ranging from 11.8 to 29.0 milligrams per gram, with significant variation based on geographical collection location [8] [18]. This variation reflects environmental influences on secondary metabolite production and genetic diversity within populations.

Cold stratification treatment substantially reduces angelicin content in H. sosnowskyi fruit coats, decreasing concentrations by more than half compared to non-stratified materials [8] [10]. This reduction suggests environmental regulation of angelicin production and potential seasonal variation in accumulation patterns. The exceptionally high angelicin content in H. sosnowskyi contributes significantly to its phototoxic properties and ecological impact as an invasive species [19].

Quantitative Analysis in Natural Sources

| Plant Species | Plant Part | Angelicin Content | Family | Reference |

|---|---|---|---|---|

| Psoralea corylifolia | Seeds | 2.3 mg/g | Fabaceae | [11] |

| Bituminaria bituminosa var. bituminosa | Aerial parts | 7,302 ppm | Fabaceae | [12] |

| Bituminaria bituminosa var. albomarginata | Aerial parts | 3,055 ppm | Fabaceae | [12] |

| Cullen species | Aerial parts | 1,155 ppm (average) | Fabaceae | [12] |

| Heracleum sosnowskyi | Fruit coats | 11.8-29.0 mg/g | Apiaceae | [8] |

| Angelica archangelica | Root extracts | Detected | Apiaceae | [5] |

Quantitative analytical methods for angelicin determination have evolved significantly, with high-performance liquid chromatography representing the standard approach for accurate measurement [11]. Reversed-phase chromatographic methods utilizing C18 columns with acetonitrile-water mobile phases provide optimal separation and quantification of angelicin from complex plant matrices [11]. Mass spectrometric detection enhances identification accuracy and enables differentiation of angelicin from closely related furanocoumarin compounds [11].

Variation in angelicin content reflects multiple factors including genetic diversity, environmental conditions, plant developmental stage, and tissue-specific accumulation patterns [12]. Geographic variation in H. sosnowskyi demonstrates that environmental factors significantly influence angelicin production, with collection location affecting final concentrations [8]. Similarly, seasonal effects and cold treatment influence angelicin stability and accumulation in plant tissues [8].

Ecological Significance

Role as Allelochemical

Angelicin functions as a potent allelochemical, influencing plant-plant interactions through competitive inhibition mechanisms [8] [20]. Research on Heracleum sosnowskyi demonstrates that angelicin serves as the principal allelochemical responsible for inhibitory effects on competing plant species [8] [9]. Bioassay studies using Lactuca sativa as a test species reveal that angelicin exhibits the highest inhibitory activity among furanocoumarins tested, with effective concentrations of 12 and 11 micrograms per milliliter for radicle and hypocotyl growth inhibition respectively [10].

The allelopathic activity of angelicin extends to both monocotyledonous and dicotyledonous species, affecting multiple plant families [8]. Grasses including Lolium multiflorum, Phleum pratensis, Festuca pratensis, and Lolium perenne demonstrate sensitivity to angelicin-containing exudates [8]. Similarly, dicotyledonous species such as Trifolium repens and Trifolium pretense exhibit growth inhibition when exposed to angelicin-containing plant extracts [8].

Allelochemicals participate in plant defense mechanisms against microbial attack, herbivore predation, and competition with neighboring plants [20] [21]. The production and release of angelicin enables plants to suppress competing species and regulate soil microbial communities [20]. Through allelopathic interactions, angelicin-producing plants can alter belowground ecological relationships and encourage beneficial symbioses while discouraging harmful associations [20].

Plant Defense Mechanisms

Angelicin serves multiple defensive functions in plant systems, providing protection against various biotic stresses [2] [22]. As a furanocoumarin compound, angelicin exhibits photosensitizing properties that enhance its defensive capabilities when combined with ultraviolet radiation exposure [2]. This photoactivation mechanism enables angelicin to form DNA cross-links in attacking organisms, resulting in cellular damage and organism mortality [2].

The defensive role of angelicin extends to protection against insect herbivory, with research demonstrating its effectiveness against generalist herbivores [23]. Studies show that angelicin conversion from umbelliferone precursors confers broader protection against insect herbivores compared to precursor compounds alone [23]. The photoinactivation mechanism of angelicin through ultraviolet-catalyzed DNA strand cross-linkage provides an effective defense against herbivorous insects [23].

Antimicrobial properties of angelicin contribute to plant pathogen resistance, with documented antibacterial and antifungal activities [24]. The presence of angelicin in plant tissues creates an environment hostile to pathogenic microorganisms, reducing infection rates and disease progression [24]. This protective mechanism becomes particularly important during plant stress conditions when pathogen pressure increases [2].

Competition-induced production of defensive metabolites represents an adaptive response that enhances plant survival under competitive stress [25] [26]. Research indicates that plants modify their metabolomic profiles in response to competition, correlating with increased allelopathic inhibition of neighboring species [25]. This inducible defense mechanism enables plants to respond dynamically to competitive pressure while minimizing metabolic costs during non-competitive periods [25].

The ecological significance of angelicin extends beyond individual plant protection to community-level interactions and ecosystem dynamics [20]. High-density populations of angelicin-producing species can significantly alter local plant community composition through sustained allelopathic pressure [8]. In the case of H. sosnowskyi, the combination of high seed productivity and elevated angelicin content creates substantial ecological impact, with estimated yields of 60 kilograms of angelicin per hectare from seed litter alone [10].

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 2.08

2.08

Odor

Decomposition

Melting Point

138 - 139.5 °C

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (95%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

/EXPL THER/ Angelicin, a furocoumarin found in Psoralea corylifolia L. fruit, has been reported to have anti-inflammatory activity. The purpose of this study was to determine the protective effects of angelicin on allergic asthma induced by ovalbumin (OVA) in mice. Mice were sensitized to OVA (on days 0 and 14) and challenged with OVA three times (on days 21 to 23). Angelicin (2.5, 5, 10 mg/kg) was given intraperitoneally 1 hr before OVA treatment after the initial OVA sensitization. The production of IL-4, IL-5, and IL-13 in BALF and IgE in the serum were measured by ELISA. Lung histological changes were detected by using hematoxylin and eosin (H&E) stain. The results showed that angelicin significantly inhibited inflammatory cells infiltration into the lungs. Histological studies showed that angelicin significantly attenuated OVA-induced lung injury. Meanwhile, treatment of angelicin dose-dependently inhibited OVA-induced the production of IL-4, IL-5, and IL-13 in BALF and IgE in the serum. Furthermore, angelicin was found to inhibit airway hyperresponsiveness and NF-kB activation. In conclusion, our results suggested that angelicin inhibited allergic airway inflammation and hyperresponsiveness by inhibiting NF-kB activation.

/EXPL THER/ Isopsoralen is a type of furocoumarin that exhibits estrogen-like activities. The aim of this study was to determine the estrogen-like neuroprotection of isopsoralen in an animal model of spinal cord injury (SCI). Results indicated that isopsoralen (intraperitoneal injection of 5 and 10 mg/kg per day for two weeks) significantly enhanced the hindlimb locomotor functions of mice with SCI, as revealed in the BMS score and angle of inclined plane tests. Morphological data showed that isopsoralen significantly attenuated the injury of the gray matter of spinal cord and induced the up-regulation of ERa levels. The neuroprotective effects of isopsolaren were blocked by the ERa antagonist MPP (0.3 mg/kg), but not by the ERbeta receptor antagonist PHTPP (0.3 mg/kg). Isopsolaren treatment increased phosphorylated PI3K and AKT (P-PI3K and P-AKT) in the spinal cord of SCI mice and showed a significant anti-apoptotic activity. These results suggest that isopsoralen performs estrogen-like neuroprotection against SCI-induced apoptosis by activating ERa and regulating the PI3K/AKT pathway.

/EXPL THER/ Previous studies have reported that angelicin exerted antiproliferative effects on several types of tumor cell. However, to the best of our knowledge, the effects of angelicin monotherapy on human liver cancer remain to be investigated. In the present study, the antitumor activity of angelicin was evaluated in vitro and in vivo, and the molecular mechanisms underlying its effects were investigated. The present results revealed that angelicin induced apoptosis in liver cancer cells in a dose- and time-dependent manner. Furthermore, in HepG2 and Huh-7 cells, angelicin-induced apoptosis was demonstrated to be mitochondria dependent, involving the phosphatidylinositol-4,5-bisphosphate 3-kinase/RAC-a serine/threonine-protein kinase signaling pathway. In addition, administration of angelicin to mice bearing liver tumor xenografts inhibited tumor growth, without producing significant secondary adverse effects. These results suggested that angelicin may have potential as a novel therapeutic agent for the treatment of patients with liver cancer.

/EXPL THER/ BACKGROUND: Angelicin is a furocoumarin found in Psoralea corylifolia L. fruit. The purpose of this study was to investigate the protective ability of angelicin against inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and LPS-induced in vivo acute lung injury model. MATERIALS AND METHODS: The concentrations of tumor necrosis factor alpha (TNF-a) and interleukin (IL)-6 in the culture supernatants of RAW 264.7 cells were determined 24 hr after LPS administration. ALI was induced by intratracheal instillation of LPS. Six hours after LPS inhalation, bronchoalveolar lavage fluid and lung tissue samples were obtained for enzyme-linked immunosorbent assay, histologic, and Western blotting analyses. RESULTS: The results showed that pretreatment with angelicin markedly downregulated TNF-a and IL-6 levels in vitro and in vivo, and significantly decreased the amount of inflammatory cells, lung wet-to-dry weight ratio, and myeloperoxidase activity in LPS-induced ALI mice. Furthermore, Western blotting analysis results demonstrated that angelicin blocked the phosphorylation of IkappaBa, NF-kappaBp65, p38 MAPK, and JNK in LPS-induced ALI. CONCLUSIONS: These results suggest that angelicin was potentially advantageous to prevent inflammatory diseases by inhibiting NF-kappaB and MAPK pathways. Our data indicated that angelicin might be a potential new agent for prevention of inflammatory reactions and diseases in the clinic.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Coumarin components from Psoralea corylifolia L. are novel drugs in which psoralen and isopsoralen are the active components. The pharmacokinetics, tissue distribution and excretion of the two compounds were studied by liquid chromatography-tandem mass spectrometry after intravenous administration to Wistar rats. The elimination half-lives of psoralen and isopsoralen were 4.88 and 5.35 hr. After dosing, the area under the curves of the tissues decreased in the following order: liver > lung > heart > kidney > spleen > brain for psoralen; and kidney > lung > liver > heart > spleen > brain for isopsoralen. After dosing, 51.27% of psoralen and 56.25% of isopsoralen were excreted as prototype, and urine was the major excretion route. In addition, the pharmacokinetics of psoralen and isopsoralen after oral administration to Wistar rats were also studied. The elimination half-lives of psoralen and isopsoralen were 4.13 and 5.56 hr, and their relative bioavailabilities were 61.45% and 70.35%. Overall, the results show that coumarin components from P. corylifolia L. have high oral bioavailability, they are rapidly and widely distributed into tissues after intravenous administration, but they are slowly cleared and excreted

Wikipedia

Eldecalcitol

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

TLC on silufol LIV-254 plates with a luminescent indicator was used for the separation of psoralen & angelicin. The solvent system was petroleum ether-ethyl acetate (2:1). The furocoumarins were eluted from silufol by heating with 95% alcohol for 3 hr & determined by spectrophotometric analysis of the eluate at 246 nm. The spectrophotometric analysis limit for angelicin was 0.6 ug.

Furocoumarins from different parts of heracleum laciniatum were separated by TLC & indirectly quantified by fluorospectrophotometry. Benzene/ether (2.5:1) gave the best separation on silica gel plates. Bergapten, pimpinellin, angelicin, sphondin, isobergapten, & isopimpinellin were identified. The contents of furocoumarins in the extracts from roots & leaves were approx equal & slightly higher than that of fruits. The stems contained only small amounts.

A colorimetric method based on a diazotizing reaction for psoralen & isopsoralen (angelicin), alone, in mixtures, & in tablet dosage forms.

Storage Conditions

Interactions

In this study we have found that the crude extract of Psoraleae Fructus inhibited acetylcholinesterase activity in vitro and ameliorated impairment of the inhibitory avoidance response and of the water maze spatial performance caused by scopolamine in rats. Among all fractions, the chloroform fraction showed the best inhibitory effect on acetylcholinesterase activity and could reduce the scopolamine-induced inhibitory avoidance response impairment. Psoralen and isopsoralen, two major constituents of the chloroform fraction of Psoraleae Fructus identified by high performance liquid chromatography, also reduced the extent of the inhibitory avoidance response impairment. The results suggest that psoralen and isopsoralen are the major active ingredients of Psoraleae Fructus responsible for the progressive reversal of scopolamine-induced amnesia, whose effects are partially associated with inhibition of AchE activity and hence activation of the central cholinergic neuronal system.

Monofunctional psoralens, plus UVA radiation are not erythemogenic and are less mutagenic than bifunctional psoralens plus UVA radiation. Thus, they have received considerable attention in recent years as potential therapeutic agents for various skin diseases. The purpose of this study was to examine the immunologic side effects following treatment of mice with a monofunctional psoralen plus UVA radiation. We report that angelicin plus UVA radiation suppressed the induction of contact hypersensitivity to dinitrofluorobenzene. This decreased immune response was associated with the presence of splenic suppressor cells that transferred suppression to normal recipients. Treatment with angelicin and UVA radiation also decreased the number of Thy-1+ and Ia+ dendritic epidermal cells in the treated site. We conclude that although this monofunctional psoralen is not phototoxic, it has immunosuppressive activity in mice.

Because of the undesirable side effects associated with the use of 8-methoxypsoralen and long-wave ultraviolet A (UVA) radiation in the treatment of skin disorders such as psoriasis, the use of monofunctional psoralens, which are less erythemogenic, less mutagenic, and generally non-phototoxic, has received considerable attention. Little is known, however, about the immunosuppressive properties of monofunctional psoralens. The purpose of this study was to examine the effect of parenteral administration of a monofunctional psoralen, angelicin, plus exposure to UVA radiation on the immune response. Injection of angelicin followed by exposure to UVA radiation significantly suppressed delayed-type hypersensitivity to alloantigen in a dose-dependent fashion. Similarly, the capacity of spleen cells from the angelicin and UVA-treated animals to proliferate to alloantigen was significantly suppressed. The suppression was specific for the alloantigen used to sensitize the angelicin and UVA-treated animals and was associated with the appearance of splenic antigen-specific suppressor T lymphocytes. These data demonstrate that the effect of systemic administration of a monofunctional psoralen followed by UVA exposure on the immune response is similar to that seen following the injection of bifunctional psoralens. These findings also suggest that the severe skin phototoxicity associated with the use of a bifunctional psoralen and UVA radiation is not necessary for the induction of systemic immuno-suppression. Furthermore, the induction of systemic antigen-specific immunosuppression by angelicin plus UVA, without overt skin phototoxicity, suggests the possibility of using this and related compounds to specifically inhibit unwanted immune reactions.

For more Interactions (Complete) data for Isopsoralen (12 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming for the extraction of psoralen and isopsoralen from Psoralea corylifolia seeds

Xiaoyu Sui, Tingting Liu, Jicheng Liu, Jie Zhang, Honglian Zhang, Huiyu Wang, Ying YangPMID: 32711373 DOI: 10.1016/j.ultsonch.2020.105263

Abstract

Recently, integrated and sustainable methods for extracting active substances from plant materials using green solvents, i.e., ionic liquids, have gained increasing attention. Ionic liquids showsuperiority over conventional organic solvents; however, they also exhibit negative factors and problems, such as high viscosity, poor water intermiscibility, intensive foaming and poor affinity for fat-soluble substances. The proposed method utilizes ultrasonic-enhanced surface-active ionic liquid-based extraction and defoaming (UESILED) to improve the extraction efficiency of ionic liquids. Single-factor experiments and a Box-Behnken design (BBD) were utilized to optimize the extraction procedure. The optimal conditions were as follows: extraction solvent, [CMIM]Br; ultrasonic treatment time, 28 min; ultrasonic irradiation power, 437 W; liquid-solid ratio, 10 mL/g; particle size, 60 ~ 80 mesh; ultrasonication temperature, 313 K; and [C

MIM]Br solution concentration, 0.5 mol/L. In comparison with those of other reference extraction methods, the proposed method exhibited higher yields of two furocoumarins and operational feasibility. Moreover, the mechanism of UESILED was elaborated in terms of accelerating infiltration, dissolution and defoaming. The feasible and efficient ultrasonic-enhanced ionic liquid-based extraction established in this study strongly contributes to overcoming the limitations of ionic liquid solvents. The present research indicates that this improved process will be beneficial for the extraction of other fat-soluble substances and provides promising concepts and experimental data.

Two CYP71AJ enzymes function as psoralen synthase and angelicin synthase in the biosynthesis of furanocoumarins in Peucedanum praeruptorum Dunn

Xiangyun Jian, Yucheng Zhao, Ziwen Wang, Shan Li, Li Li, Jun Luo, Lingyi KongPMID: 32761540 DOI: 10.1007/s11103-020-01045-4

Abstract

Psoralen synthase and angelicin synthase responsible for the formation of psoralen and angelicin in Peucedanum praeruptorum Dunn were identified and functionally characterized, respectively. Furanocoumarins were reported to possess several activities such as anticancer, anti-inflammatory and neuroprotective, and function as phytotoxin and allelochemical in plants. Furanocoumarins are the main bioactive ingredient in P. praeruptorum which is a commonly used traditional Chinese medicine. Phenylalanine ammonia lyase (PAL), 4-coumarate: CoA ligase (4CL), p-coumaroyl CoA 2'-hyfroxylase (C2'H) were cloned previously to elucidate the biosynthetic mechanism of coumarin lactone ring. However, the genes involved in complex coumarins in P. praeruptorum have not been explored. Herein, putative psoralen synthase CYP71AJ49 and angelicin synthase CYP71AJ51 were cloned from P. praeruptorum. In vivo and in vitro yeast assays were conducted to confirm their activities. Furthermore, the results of High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) verified that CYP71AJ49 catalyzed the conversion of marmesin to psoralen, and CYP71AJ51 catalyzed columbianetin to angelicin. Subsequently, the expression profile showed that CYP71AJ49 and CYP71AJ51 were easily affected by environmental conditions, especially UV and temperature. The genes tissue-specific expression and compounds tissue-specific distribution pattern indicated the existence of substance transport in P. praeruptorum. Phylogenetic analysis was conducted with 27 CYP71AJs, CYP71AJ49 and CYP71AJ51 were classified in I-4 and I-2, respectively. These results provide further insight to understand the biosynthetic mechanism of complex coumarins.Simultaneous characterization of multiple Psoraleae Fructus bioactive compounds in rat plasma by ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry for application in sex-related differences in pharmacokinetics

Zhi-Xing Zhou, Li Yang, Li-Yuan Cheng, Ying-Li Yu, Lei Song, Kun Zhou, Ying-Liang Wu, Yue ZhangPMID: 32384213 DOI: 10.1002/jssc.202000286

Abstract

A method for the simultaneous quantification of 13 bioactive compounds (psoralen, isopsoralen, isobavachin, bakuchalcone, neobabaisoflavone, bavachin, corylin, psoralidin, isobavachalcone, bavachinin, corylifol A, bavachalcone, and bakuchiol) by ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry has been developed and validated in rat plasma. Osthol was used as an internal standard and plasma samples were pretreated with one-step liquid-liquid extraction. These analytes were separated using a gradient mobile phase system of water and acetonitrile at a flow rate of 0.2 mL/min on a reverse-phase C18 column and analyzed in the selected multiple reactions monitoring mode. All calibration curves were linear (r > 0.9952) over the tested ranges. The intra- and interday accuracy and precisions of these analytes at three different concentration levels were within the acceptable limits of <15% at all concentrations. The mean recoveries of these analytes at three concentrations were more than 60.2% and the matrix effects were in the range of 85-115%. Stability studies proved that the analytes were stable under the tested conditions. The developed method was applied to evaluating the pharmacokinetic study of 13 bioactive compounds after oral administration of Psoraleae Fructus in rat of different genders. Some active compounds in Psoraleae Fructus had sex-related pharmacokinetics.Simultaneous determination of multiple components in rat plasma and pharmacokinetic studies at a pharmacodynamic dose of Xian-Ling-Gu-Bao capsule by UPLC-MS/MS

Xi-Yang Tang, Zi-Qin Dai, Qing-Chang Wu, Jia-Xing Zeng, Meng-Xue Gao, Hui-Hui Xiao, Zhi-Hong Yao, Yi Dai, Xin-Sheng YaoPMID: 31473481 DOI: 10.1016/j.jpba.2019.112836

Abstract

Xian-Ling-Gu-Bao capsule (XLGB) is an effective traditional Chinese medicine prescription (TCMP) that is used for the prevention and treatment of osteoporosis in China. A rapid, simple, efficient and stable method based on UPLC-MS/MS technology was developed for simultaneous determination of multiple components of XLGB in rat plasma. Mass spectrometric detection was performed in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). For twenty-one selected quantitative prototypes, all calibration curves showed favourable linearity (r>0.9932) in linear ranges. The lower limits of quantification (LLOQs) were 2 ng/mL for psoralen (PL), 2.5 ng/mL for asperosaponin VI (AS), 1 ng/mL for isopsoralen (IPS) and sweroside (SW), 0.5 ng/mL for magnoflorine (MA), bavachinin (BVN), tanshinone IIA (TA), timosaponin BII (TBII) and icaritin (ICT), 0.1 ng/mL for epimedin B (EB) and epimedin C (EC), 0.05 ng/mL for icariin (IC), isobavachalcone (IBC), psoralidin (PD), bavachin (BV), bavachalcone (BC), epimedin A (EA) and isobavachin (IBV), 0.02 ng/mL for neobavaisoflavone (NEO) and icariside I (ICI) and 0.01 ng/mL for icariside II (ICII). The intra-day and inter-day (low, medium, high) precision (relative standard deviation) for all analytes was less than 8.63%, and the accuracies (as relative error) were in the range of -12.45% to 8.91%. Extraction recoveries and matrix effects of analytes and IS were acceptable. All analytes were stable during the assay and storage in plasma samples. The validated method was successfully applied to the pharmacokinetics (PK) studies of the twenty-one prototypes at pharmacodynamic doses (0.3 and 1 g/kg/day). In addition, dynamic profiles of 28 metabolites (phase II conjugates: 23 glucuronide conjugates, 2 sulfate conjugates and 3 glucuronide or sulfate conjugates) were also monitored by their area/IS area-time curves. As a result, coumarins, prenylated flavonoids from Psoraleae Fructus, alkaloids and prenylated flavonol glycosides from Epimedii Herba, and iridoid glycosides, triterpenoid saponins from Dipsaci Asperoidis Radix were considered to be the key effective substances of XLGB due to their high exposure and appropriate pharmacokinetic features. This is the first report to reveal pharmacodynamic ingredients by a reversed pharmacodynamic (PD) - pharmacokinetics (PK) study.[Psoralen and isopsoralen improve lipid metabolism disorder via inhibition of NF-κB activation in LO2 cells]

Li-Shan Zhou, Su-Qi Yan, Xiao-Li Xiong, Juan Huang, Huan Qin, Ling-Ling Zhang, Lin-Li Zhang, Jian-Qiao TangPMID: 31355570 DOI: 10.19540/j.cnki.cjcmm.20190129.004

Abstract

The aim of this paper was to investigate the mechanism and effect of psoralen and isopsoralen in the treatment of lipid accumulation in LO2 cells. Human LO2 cells nonalcoholic fatty liver models were established by using palmitic acid( PA). Then psoralen and isopsoralen were administered for intervention. Intracellular triglyceride( TG) and total cholesterol( TC) content,the cell supernatant alanine aminotransferase( ALT) and aspartate aminotransferase( AST) levels were determined by enzyme method. Cell supernatant proinflammatory cytokines( IL-6,TNF-α) and chemokines( IL-8,MCP-1) were determined by ELISA method. Western blot method was conducted to detect the protein expression of intracellular nuclear factor( NF-κB) p65 phosphorylation( p-p65),nonphosphorylated protein( p65),and transforming factor TGF-β1. Result showed that as compared with the model group,intracellular TG and TC levels,the cell supernatant ALT and AST levels,proinflammatory cytokines and chemokines were decreased( P < 0. 01,P <0. 05); the p-p65/p65 ratio and TGF-β1 protein expression were also significantly decreased( P< 0. 01,P< 0. 05) in psoralen intervention group. As compared with the model cells,intracellular TG content had no significant changes,but all the other indexes were reduced( P<0. 01,P<0. 05) in the cells of isopsoralen intervention group. Psoralen exhibited better effect than isopsoralen( P< 0. 01,P<0. 05). It is concluded that psoralen could improve the adipogenesis of LO2 cells induced by PA; both psoralen and isopsoralen are effective in ameliorating LO2 cells injury induced by PA,reducing inflammation via inhibiting the activation of NF-κB and down-regulating the expression of TGF-β1.The mechanism of Psoralen and Isopsoralen hepatotoxicity as revealed by hepatic gene expression profiling in SD rats

Lei Song, Bin Yu, Li Yang, Zhao-Xin Wang, Yue Zhang, Ying-Li Yu, Kun ZhouPMID: 31271704 DOI: 10.1111/bcpt.13287

Abstract

The main bioactive components of Fructus psoraleae, such as psoralen and isopsoralen, are known to be hepatotoxic. However, its underlying mechanism is to be elucidated.To address this, SD rats were randomly divided into control group, 60 mg/kg psoralen group and 60 mg/kg isopsoralen group. Blood was collected to detect serum biochemical indices. RNA was extracted from liver samples, and then, cDNA gene expression profiles were analysed.

Psoralen administration significantly up-regulated serum AST (aspartate aminotransferase) while addition of isopsoralen increased serum ALT (alanine aminotransferase), AST, TBA (total bile acid) and TG (total triglyceride) levels. A total of 172 differentially expressed genes (DEGs) were acquired between psoralen group and control group while 884 DEGs were screened between isopsoralen group and control group. Chemical Carcinogenesis and Metabolism of Xenobiotics by Cytochrome P450 were the two most significantly enriched pathways as revealed by DEGs. Liver was the most impacted organ, and endoplasmic reticulum was the most impacted organelle in subcellular level. Finally, some kinds of cancers and cytochrome p450 oxidoreductase deficiency were predicted. Taken together, psoralen and isopsoralen might cause hepatotoxicity mainly through cytochrome P450 metabolism of xenobiotics. Furthermore, Cyp1a1, Cyp1a2, Gstm1 and Akr7a3 worked as key genes in hepatotoxicity. Moreover, endoplasmic reticulum was the main target subcellular structure in hepatotoxicity induced by psoralen and isopsoralen.

Transformation of Psoralen and Isopsoralen by Human Intestinal Microbial In Vitro, and the Biological Activities of Its Metabolites

Lu Liu, Lei Zhang, Ze-Xu Cui, Xiao-Yan Liu, Wei Xu, Xiu-Wei YangPMID: 31718071 DOI: 10.3390/molecules24224080

Abstract

Psoralen (P) and isopsoralen (IP) are the main active ingredients in the dried fruit ofL. (PC), with a wide range of pharmacology activities. The intestinal bacteria biotransformation plays a central role in the metabolism of the complex ingredients in traditional Chinese medicine (TCM). Our study aimed to investigated the metabolic profile of P and IP in the intestinal condition, co-cultured with human fecal bacteria anaerobically. Four bio-transforming products were obtained, including 6,7-furano-hydrocoumaric acid (P-1) and 6,7-furano-hydro- coumaric acid methyl ester (P-2), which transformed from P, and 5,6-furano-hydrocoumaric acid (IP-1) and 5,6-furano-hydrocoumaric acid methyl ester (IP-2), which were transformed from IP. It is worth mentioning that IP-2 is a new compound that has not been published. Their structures were analyzed based on their spectroscopic data. Moreover, a highly sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was used to characterize the metabolic pathways of P, IP, and their bio-transforming products in the reaction samples. In addition, the dampening effects against the oxidative stress of P, IP, and their bio-transforming products by human intestinal flora were estimated in vitro via the human colorectal cells (HCT116) and heterogeneous human epithelial colorectal adenocarcinoma cells (Caco-2) cell lines. The results showed that the metabolites have stronger activity than P and IP, which possibly provides a basis for elucidating the treating mechanisms of PC extract against inflammatory bowel disease.

Structure Based Multitargeted Molecular Docking Analysis of Selected Furanocoumarins against Breast Cancer

Reetuparna Acharya, Shinu Chacko, Pritha Bose, Antonio Lapenna, Shakti Prasad PattanayakPMID: 31673107 DOI: 10.1038/s41598-019-52162-0